molecular formula C11H15N5O4 B12318529 2-(6-Amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

2-(6-Amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12318529
M. Wt: 281.27 g/mol
InChI Key: RTGYRFMTJZYXPD-UHFFFAOYSA-N
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Description

8-Methyladenosine is a modified nucleoside derived from adenosine, where a methyl group is added to the eighth carbon of the adenine base

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methyladenosine can be synthesized through a palladium-catalyzed cross-coupling reaction of a tetraalkyltin with a halogenated purine nucleoside . This method involves the use of palladium as a catalyst to facilitate the coupling reaction, resulting in the formation of 8-Methyladenosine.

Industrial Production Methods: While specific industrial production methods for 8-Methyladenosine are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Methyladenosine undergoes various chemical reactions, including:

    Methylation: The addition of a methyl group to the eighth carbon of the adenine base.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the adenine base.

    Substitution: The replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Methylation: Typically involves methyl donors such as methyl iodide or dimethyl sulfate in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

    Methylation: Results in the formation of 8-Methyladenosine.

    Oxidation and Reduction: Can lead to various oxidized or reduced derivatives of 8-Methyladenosine.

    Substitution: Produces substituted derivatives depending on the substituent introduced.

Scientific Research Applications

8-Methyladenosine has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study nucleoside modifications and their effects on molecular interactions.

    Biology: Plays a role in the regulation of gene expression and RNA stability. It is also involved in the response to viral infections.

    Medicine: Investigated for its potential in developing antiviral therapies and understanding antibiotic resistance mechanisms.

    Industry: Utilized in the synthesis of modified nucleosides for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 8-Methyladenosine involves its incorporation into RNA molecules, where it can influence RNA stability and function. The methylation at the eighth carbon of adenine can affect the binding of proteins to RNA, thereby modulating gene expression and cellular processes. In the context of antibiotic resistance, 8-Methyladenosine modification can prevent the binding of antibiotics to the ribosome, thereby conferring resistance .

Comparison with Similar Compounds

    N6-Methyladenosine: Another methylated form of adenosine, where the methyl group is added to the sixth nitrogen of adenine.

    2,8-Dimethyladenosine: A compound with methyl groups added to both the second and eighth carbons of adenine.

Comparison:

    N6-Methyladenosine: Primarily involved in the regulation of gene expression through epigenetic modifications. It is the most abundant methylated nucleoside in eukaryotic mRNA.

    2,8-Dimethyladenosine: Exhibits unique properties due to the presence of two methyl groups, which can further influence RNA stability and function.

8-Methyladenosine is unique in its specific methylation at the eighth carbon, which imparts distinct biochemical properties and functional roles compared to other methylated adenosines .

Properties

IUPAC Name

2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-4-15-6-9(12)13-3-14-10(6)16(4)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGYRFMTJZYXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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